molecular formula C20H12S B11523297 3-(Phenylethynyl)dibenzo[b,d]thiophene

3-(Phenylethynyl)dibenzo[b,d]thiophene

Cat. No.: B11523297
M. Wt: 284.4 g/mol
InChI Key: ZAXKAQOPTNPEEV-UHFFFAOYSA-N
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Description

3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene is a heterocyclic compound that belongs to the class of dibenzothiophenes These compounds are known for their unique structural properties, which include a fused thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene typically involves coupling reactions and electrophilic cyclization reactions. One common method is the palladium-catalyzed coupling of 2-iododibenzo[b,d]thiophene with phenylacetylene under Sonogashira coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a base, such as triethylamine, in an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for 3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Structural Characteristics

3-(Phenylethynyl)dibenzo[b,d]thiophene is characterized by a dibenzo[b,d]thiophene framework with a phenylethynyl substituent at the 3-position. This structure contributes to its distinct electronic properties, making it suitable for various applications, particularly in the realm of organic semiconductors.

Organic Electronics

One of the most prominent applications of this compound is in the field of organic electronics . The compound exhibits excellent charge transport properties, which are critical for the development of organic semiconductors and optoelectronic devices.

  • Charge Transport Properties : Studies have shown that this compound demonstrates high mobility in organic field-effect transistors (OFETs), making it a candidate for use in electronic devices such as sensors, displays, and solar cells .
  • Optoelectronic Devices : Its stability and favorable electronic characteristics allow it to be incorporated into various optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Application AreaPropertiesPotential Uses
Organic ElectronicsHigh charge mobilityOFETs, OLEDs, OPVs
StabilityExcellent thermal and chemical stabilityLong-lasting electronic devices

Materials Science

In materials science, the compound's unique properties make it suitable for developing advanced materials.

  • Semiconductors : Research indicates that dibenzothiophene derivatives like this compound serve as prototype semiconductors. Their ability to form stable thin films is advantageous for various applications in flexible electronics .
  • Polymer Composites : The compound can be used as a building block for synthesizing polymer composites that exhibit enhanced electrical conductivity and mechanical strength .

Biological Applications

Emerging studies suggest potential biological activities associated with compounds similar to this compound.

Case Study 1: Charge Transport in Organic Semiconductors

A study investigated the charge transport characteristics of various dibenzothiophene derivatives, including this compound. The results indicated that this compound achieved mobilities comparable to traditional inorganic semiconductors, highlighting its potential for use in high-performance OFETs .

Case Study 2: Synthesis and Characterization of Polymer Composites

Research focused on synthesizing polymer composites incorporating this compound demonstrated improved electrical conductivity and mechanical properties. These composites were tested for use in flexible electronic applications, showcasing their versatility and effectiveness in enhancing material performance .

Mechanism of Action

The mechanism of action of 3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the phenyl-ethynyl group enhances its ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or activation of target enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
  • 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
  • 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene

Uniqueness

3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene is unique due to the presence of the phenyl-ethynyl group, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C20H12S

Molecular Weight

284.4 g/mol

IUPAC Name

3-(2-phenylethynyl)dibenzothiophene

InChI

InChI=1S/C20H12S/c1-2-6-15(7-3-1)10-11-16-12-13-18-17-8-4-5-9-19(17)21-20(18)14-16/h1-9,12-14H

InChI Key

ZAXKAQOPTNPEEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=CC=CC=C4S3

Origin of Product

United States

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